Gangliotetraose
Overview
Description
Gangliotetraose (Gg4) is a tetrasccharide that exhibits major components including GM1 and its sialylated derivatives . It is a pivotal remedy for ganglioside deficiency ailments, such as GM2-gangliosidosis and Tay-Sachs disease .
Synthesis Analysis
The synthesis of glucosylceramide is the first step for the Golgi synthesis of complex gangliosides. The removal of the glucosylceramide synthase leads to total deletion of glycosphingolipids and gangliosides .Molecular Structure Analysis
The molecular formula of Gangliotetraose is C26H45NO21 .Chemical Reactions Analysis
Gangliotetraose is involved in key neural functions for the complex gangliosides of the brain . It plays a role in modulating neuronal processes, including the activity of neurotrophin-dependent receptor signaling, the flux of calcium through the plasma membrane, and stabilizing the correct conformation of proteins .Physical And Chemical Properties Analysis
The molecular formula of Gangliotetraose is C26H45NO21, with an average mass of 707.630 Da and a mono-isotopic mass of 707.248413 Da .Scientific Research Applications
Role in Neuronal Differentiation
Gangliotetraose, a family of gangliosides, plays a significant role in neuronal differentiation. Its increased presence during neurite outgrowth suggests its involvement in process extension, arborization, and possibly synaptogenesis. This hypothesis is supported by studies on neuroblastoma cell lines and primary neuronal cultures, where gangliotetraose gangliosides, particularly GM1, regulate calcium flux across the nuclear membrane, crucial for axonogenesis and neuronal development (Ledeen et al., 1998).
Impact on Neuroprotection
Research on knockout mice lacking gangliotetraose gangliosides revealed their essential role in brain function and neuroprotection. These animals showed increased susceptibility to seizures and neuronal apoptosis, highlighting the neuroprotective role of gangliotetraose gangliosides, especially GM1, in regulating nuclear calcium flux (Wu et al., 2005).
Cytoprotective Modulation
Gangliotetraose gangliosides are also present in various intracellular pools, including the nuclear envelope. They play a crucial role in cytoprotective modulation, particularly in cultured neurons lacking these gangliosides, which are highly vulnerable to calcium-induced apoptosis. This indicates the importance of gangliotetraose gangliosides in calcium regulation and cytoprotection (Ledeen & Wu, 2006).
Quantification and Analysis Methods
Gangliotetraose gangliosides have been quantified in various studies, enhancing the understanding of their presence in different biological contexts. For example, techniques involving cholera toxin B-subunits and neuraminidase have been used to measure GM1 and other gangliotetraose-type gangliosides at the picomole level (Wu & Ledeen, 1988).
Neurotrophic Properties
Gangliotetraose gangliosides have demonstrated neurotrophic effects, aiding neuronal differentiation and supporting neuron growth. These effects have been observed in various neuroblastoma cell lines and primary neuronal cultures, indicating their broad functional impact (Ledeen et al., 1990).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO21/c1-7(33)27-13-23(48-25-19(41)17(39)15(37)10(4-30)44-25)16(38)11(5-31)43-24(13)47-22-12(6-32)45-26(20(42)18(22)40)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16-,17-,18+,19+,20+,21+,22-,23+,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIXNTNLTPUNRL-BBKMPEOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80997085 | |
Record name | Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80997085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
CAS RN |
75645-24-8 | |
Record name | Gangliotetraose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075645248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80997085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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